molecular formula C18H25NO4Si B1393345 (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate CAS No. 1189171-55-8

(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate

Cat. No.: B1393345
CAS No.: 1189171-55-8
M. Wt: 347.5 g/mol
InChI Key: YJKDRRBSPXEGHX-BQYQJAHWSA-N
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Description

(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate is a complex organic compound that features a furo[3,2-b]pyridine core

Scientific Research Applications

Chemistry

In chemistry, (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme activity or for use in bioassays.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its potential biological activity can be optimized through structural modifications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate typically involves multiple steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives.

    Introduction of the tert-butyldimethylsilyloxy group: This step often involves the use of tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the safety and environmental compliance of the processes.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.

Mechanism of Action

The mechanism by which (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)propanoate: Similar structure but with a propanoate group instead of an acrylate group.

    (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)butanoate: Similar structure but with a butanoate group.

Uniqueness

What sets (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl (E)-3-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4Si/c1-18(2,3)24(5,6)22-12-14-10-15-16(23-14)9-13(11-19-15)7-8-17(20)21-4/h7-11H,12H2,1-6H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKDRRBSPXEGHX-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674100
Record name Methyl (2E)-3-[2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189171-55-8
Record name Methyl (2E)-3-[2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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